
3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-3-methoxypyrrolidine hydrochloride, also known as 3-DFM-3-MPH, is an organic compound with a chemical formula of C6H11ClF2NO. It is a white crystalline powder that is insoluble in water, but soluble in organic solvents. 3-DFM-3-MPH is a synthetic compound that is used in various scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to be useful in laboratory experiments.
Applications De Recherche Scientifique
3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to be useful in laboratory experiments. It is used as a tool to study the role of the enzyme monoamine oxidase (MAO) in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used to study the effects of MAO inhibitors on the pharmacokinetics of drugs. Additionally, this compound has been studied for its potential use as a drug candidate for the treatment of depression and anxiety.
Mécanisme D'action
3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. It binds to the active site of the enzyme, preventing it from metabolizing the neurotransmitters. This results in an increase in the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant effects, as well as anxiolytic effects. It has also been found to increase the levels of dopamine in the brain, which can lead to improved cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has low solubility in water. However, there are also some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in organic solvents. Additionally, it is not commercially available, so it must be synthesized in the laboratory.
Orientations Futures
The use of 3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride in scientific research holds a great deal of potential. It could be used to develop new drugs for the treatment of depression and anxiety, as well as other psychiatric disorders. Additionally, it could be used to study the effects of MAO inhibitors on the pharmacokinetics of drugs, and to develop more effective treatments for pain and inflammation. Additionally, it could be used to study the role of MAO in the metabolism of neurotransmitters, and to develop more effective treatments for cognitive disorders.
Méthodes De Synthèse
3-(difluoromethyl)-3-methoxypyrrolidine hydrochloride is synthesized through a four-step reaction sequence. The first step involves the condensation of 3-dimethylaminopropionitrile and 3-methoxypyrrolidine to form the intermediate 3-dimethylaminopropyl-3-methoxypyrrolidine in the presence of anhydrous sodium acetate. The second step involves the reaction of the intermediate with difluoromethylmagnesium chloride, followed by the addition of hydrochloric acid to form this compound. The final step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
3-(difluoromethyl)-3-methoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-6(5(7)8)2-3-9-4-6;/h5,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQKPJQKUEZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

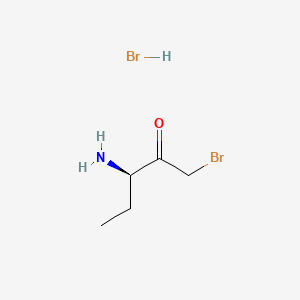
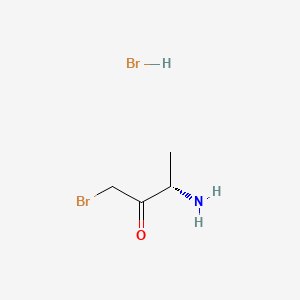
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
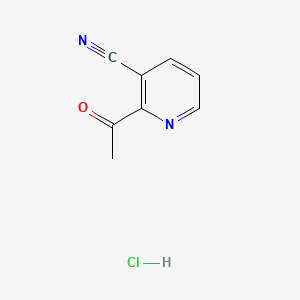
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
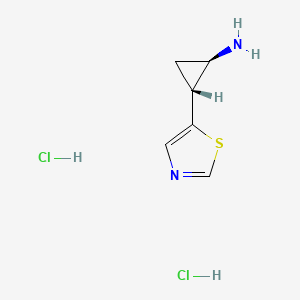
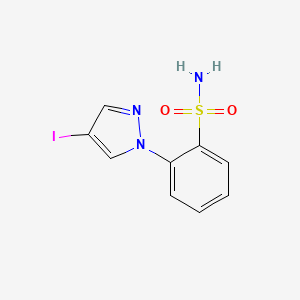

amine hydrochloride](/img/structure/B6608922.png)
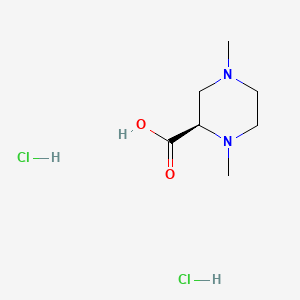

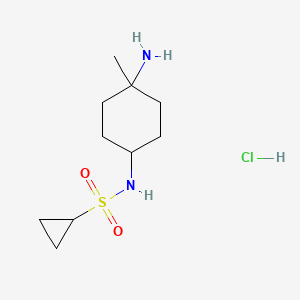
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)
